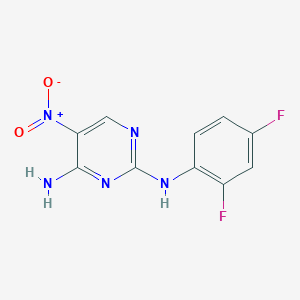![molecular formula C21H21N3O2S B6494768 2-(ethylsulfanyl)-N-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)ethyl]benzamide CAS No. 1334375-83-5](/img/structure/B6494768.png)
2-(ethylsulfanyl)-N-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Ethylsulfanyl)-N-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)ethyl]benzamide, also known as EBP, is a synthetic compound that has been widely studied in recent years for its potential therapeutic applications. EBP is a member of the sulfonamide class of compounds and has been found to possess a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In addition to its therapeutic potential, EBP has also been studied for its potential use in laboratory experiments as a probe compound.
科学的研究の応用
2-(ethylsulfanyl)-N-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)ethyl]benzamide has been studied extensively for its potential therapeutic applications. It has been found to possess a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In particular, this compound has been studied for its potential to inhibit the expression of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. It has also been studied for its potential to inhibit the growth of cancer cells, as well as its ability to inhibit the replication of a variety of viruses, including influenza, HIV, and herpes simplex virus.
作用機序
The exact mechanism of action of 2-(ethylsulfanyl)-N-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)ethyl]benzamide is not yet fully understood. However, it is believed to act through a variety of mechanisms, including inhibition of pro-inflammatory cytokine expression, inhibition of cell proliferation, and inhibition of viral replication.
Biochemical and Physiological Effects
This compound has been found to possess a variety of biochemical and physiological effects. In particular, it has been found to inhibit the expression of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. It has also been found to inhibit the growth of cancer cells and to inhibit the replication of a variety of viruses, including influenza, HIV, and herpes simplex virus. In addition, this compound has been found to possess anti-oxidant, anti-apoptotic, and anti-fibrotic properties.
実験室実験の利点と制限
2-(ethylsulfanyl)-N-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)ethyl]benzamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its biological activity has been well-studied. In addition, it is relatively stable and can be stored for long periods of time without significant degradation. However, there are some limitations to its use in laboratory experiments. For example, it is not soluble in water, so it must be dissolved in an organic solvent prior to use. In addition, its activity may vary depending on the concentration and the medium used.
将来の方向性
In light of its potential therapeutic applications, there are several potential future directions for research on 2-(ethylsulfanyl)-N-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)ethyl]benzamide. One potential direction is to further investigate its mechanism of action, with the goal of understanding how it is able to inhibit the expression of pro-inflammatory cytokines, inhibit the growth of cancer cells, and inhibit the replication of viruses. Another potential direction is to investigate the potential synergistic effects of combining this compound with other compounds or drugs. Additionally, further research could be conducted to investigate the potential use of this compound as a probe compound for laboratory experiments. Finally, further research could be conducted to investigate the potential use of this compound in the treatment of various diseases.
合成法
2-(ethylsulfanyl)-N-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)ethyl]benzamide is synthesized through a multi-step process that involves the reaction of ethylsulfanylbenzamide and 6-oxo-4-phenyl-1,6-dihydropyrimidin-1-ylacetate. The first step is the reaction of ethylsulfanylbenzamide with ethylchloroformate to form ethylsulfanylbenzoyl chloride. This is then reacted with 6-oxo-4-phenyl-1,6-dihydropyrimidin-1-ylacetate to form this compound. The final step is the hydrolysis of the intermediate product to produce the desired compound.
特性
IUPAC Name |
2-ethylsulfanyl-N-[2-(6-oxo-4-phenylpyrimidin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-2-27-19-11-7-6-10-17(19)21(26)22-12-13-24-15-23-18(14-20(24)25)16-8-4-3-5-9-16/h3-11,14-15H,2,12-13H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDOSFGOTYVRJGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCCN2C=NC(=CC2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3,4-difluorobenzoyl)-N-[(3,4,5-trimethoxyphenyl)methyl]azetidine-3-carboxamide](/img/structure/B6494701.png)

![N7-(4-fluorophenyl)-N5-(1-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine](/img/structure/B6494707.png)
![5-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B6494710.png)
![N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B6494717.png)
![4-{5-[4-(2-methoxyphenyl)piperazin-1-yl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}morpholine](/img/structure/B6494725.png)
![4-[7-(morpholin-4-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl]morpholine](/img/structure/B6494728.png)
![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B6494736.png)
![2-(2-chlorophenoxy)-N-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)ethyl]propanamide](/img/structure/B6494754.png)
![N-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)ethyl]-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide](/img/structure/B6494761.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]propanamide](/img/structure/B6494787.png)
![N-(1H-1,3-benzodiazol-2-yl)-2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]propanamide](/img/structure/B6494789.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{2-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethyl}-2,3-dihydropyridazin-3-one](/img/structure/B6494795.png)